N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a morpholine ring, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 3,4-dimethylphenacyl bromide can react with thiourea to form the thiazole ring.
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Attachment of the Morpholine Ring: : The morpholine ring can be introduced through a nucleophilic substitution reaction. For example, 2-chloroacetamide can react with morpholine to form 2-(4-morpholinyl)acetamide.
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Coupling of the Thiazole and Morpholine Derivatives: : The final step involves coupling the thiazole derivative with the morpholine derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its thiazole ring is known to interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial properties.
Medicine
In medicine, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. The presence of the morpholine ring is believed to enhance its bioavailability and interaction with biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The morpholine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide
- N-[4-(3,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide
- N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-piperidinyl)acetamide
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the presence of the morpholine ring. These structural features contribute to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-3-4-14(9-13(12)2)15-11-23-17(18-15)19-16(21)10-20-5-7-22-8-6-20/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHKBPHPWSHVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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